REACTION_SMILES
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[CH3:17][OH:18].[CH3:24][OH:25].[Cl:26][CH2:27][Cl:28].[Cl:8][c:9]1[cH:10][cH:11][c:12]([CH2:13][Cl:14])[cH:15][cH:16]1.[NH2:2][c:3]1[n:4][nH:5][cH:6][n:7]1.[Na:1].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23]>>[NH2:2][c:3]1[n:4][n:5]([CH2:13][c:12]2[cH:11][cH:10][c:9]([Cl:8])[cH:16][cH:15]2)[cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccc(Cl)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc[nH]n1
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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Nc1ncn(Cc2ccc(Cl)cc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |